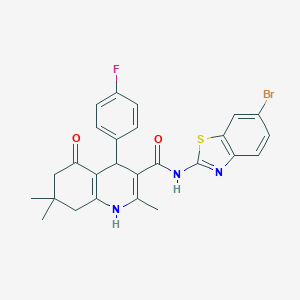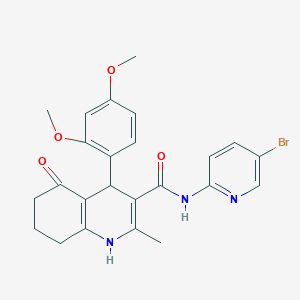![molecular formula C20H19BrN2OS B304254 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a thienopyridine ring system and a phenyl group.
Mecanismo De Acción
The mechanism of action of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and immune system modulation. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune system. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone in lab experiments is its potential anticancer activity. It has also shown potential as an anti-inflammatory agent and a modulator of the immune system. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone. One direction is to further investigate its potential anticancer activity and its mechanism of action. Another direction is to study its potential as an anti-inflammatory agent and a modulator of the immune system. Additionally, the synthesis of analogs of this compound can be explored to improve its solubility and enhance its activity. Finally, the development of new methods for the synthesis of this compound can be investigated to improve its yield and efficiency.
Conclusion:
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone is a promising chemical compound that has potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its analogs in various scientific research applications.
Métodos De Síntesis
The synthesis method of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone involves the reaction of 4-bromobenzaldehyde and 2-aminothiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyclooctanone in the presence of a reducing agent such as sodium borohydride to obtain the final product. The synthesis of this compound has been reported in the literature, and it can be obtained in moderate to good yields.
Aplicaciones Científicas De Investigación
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone has shown promising results in various scientific research applications. It has been reported to have potential anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal activities. In addition, this compound has shown potential as an anti-inflammatory agent and a modulator of the immune system.
Propiedades
Nombre del producto |
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone |
|---|---|
Fórmula molecular |
C20H19BrN2OS |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C20H19BrN2OS/c21-14-9-7-12(8-10-14)18(24)19-17(22)15-11-13-5-3-1-2-4-6-16(13)23-20(15)25-19/h7-11H,1-6,22H2 |
Clave InChI |
ZRBDVDONPGOVGA-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Br)N |
SMILES canónico |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)





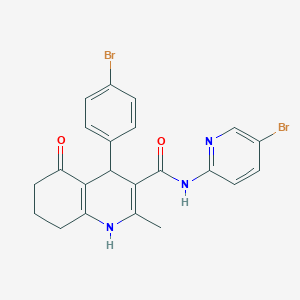
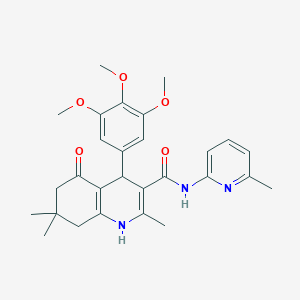
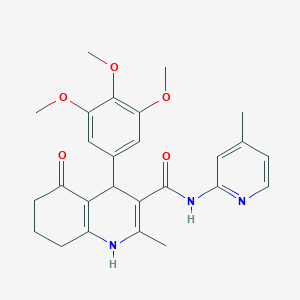

![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
